Cephalandole B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

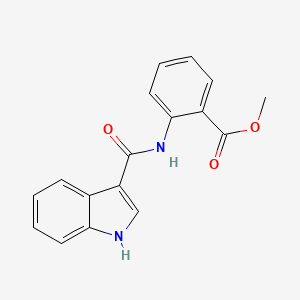

2D Structure

Properties

Molecular Formula |

C17H14N2O3 |

|---|---|

Molecular Weight |

294.30 g/mol |

IUPAC Name |

methyl 2-(1H-indole-3-carbonylamino)benzoate |

InChI |

InChI=1S/C17H14N2O3/c1-22-17(21)12-7-3-5-9-15(12)19-16(20)13-10-18-14-8-4-2-6-11(13)14/h2-10,18H,1H3,(H,19,20) |

InChI Key |

XEHQWFSGHCYKCH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

Cephalandole B: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalandole B is an indole alkaloid natural product. This technical guide provides a comprehensive overview of its natural source, isolation, and purification, based on the initial discovery and characterization. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in this class of compounds.

Natural Source

This compound is a naturally occurring compound isolated from the Taiwanese orchid, Cephalanceropsis gracilis (Orchidaceae).[1][2] This terrestrial orchid is native to Taiwan and has been a source of various novel indole alkaloids. The initial investigation into the chemical constituents of C. gracilis was prompted by the cytotoxic activity of its crude methanolic extract against several human cancer cell lines.[1][2]

Isolation of this compound

The isolation of this compound was first reported as part of a broader phytochemical investigation of Cephalanceropsis gracilis.[1][2] The general workflow for the isolation process is depicted in the diagram below.

Experimental Protocols

The following protocols are based on the methods described in the primary literature for the isolation of indole alkaloids from Cephalanceropsis gracilis.[1][2]

1. Extraction:

-

The dried and powdered whole plant of Cephalanceropsis gracilis is subjected to exhaustive extraction with methanol (MeOH) at room temperature.

-

The resulting methanolic solution is then concentrated under reduced pressure to yield the crude MeOH extract.

2. Solvent Partitioning:

-

The crude MeOH extract is suspended in water and sequentially partitioned with chloroform (CHCl₃) and ethyl acetate (EtOAc).

-

This step separates the components of the crude extract based on their polarity, with this compound being found in the chloroform and ethyl acetate soluble fractions.[1][2]

3. Chromatographic Purification:

-

The chloroform and ethyl acetate fractions are subjected to a series of chromatographic separations to isolate the individual compounds.

-

Column Chromatography: The fractions are typically first separated by column chromatography over silica gel, using a gradient of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, and methanol) to elute different sub-fractions.

-

Preparative Thin-Layer Chromatography (TLC): Further purification of the sub-fractions containing this compound is achieved using preparative TLC on silica gel plates with an appropriate solvent system.

Structural Elucidation and Characterization

The structure of this compound was determined through extensive spectroscopic analysis.[1] The key data for its characterization are summarized in the table below.

| Property | Value |

| Appearance | Yellowish, amorphous powder |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.1005 (determined by HREIMS) |

| Key Spectroscopic Data | ¹H NMR, ¹³C NMR, HMBC |

Table 1: Physicochemical and Spectroscopic Data for this compound.[1]

The structure of this compound was confirmed through a short synthesis.[3]

Biological Activity

As part of the initial study, this compound was evaluated for its cytotoxic effects against MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system) human cancer cell lines using the MTT method.[1][2] In this initial screening, this compound did not show significant cytotoxicity.[1]

Conclusion

This compound is an indole alkaloid that has been successfully isolated from the Taiwanese orchid Cephalanceropsis gracilis. The isolation procedure involves standard phytochemistry techniques, including solvent extraction, partitioning, and multiple chromatographic steps. While the initial cytotoxic screenings were not remarkable, the unique structure of this compound may warrant further investigation into its other potential biological activities. This guide provides a foundational understanding for researchers interested in the further study of this natural product.

References

Unveiling Cephalandole B: A Technical Guide to its Discovery, Origin, and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, natural origin, and synthesis of Cephalandole B, an indole alkaloid belonging to the cephalandole class of natural products. This document is intended for researchers, scientists, and drug development professionals interested in the chemistry and potential biological activity of this compound.

Discovery and Natural Origin

This compound was first described in the scientific literature in 2008. Its structure was unequivocally confirmed through chemical synthesis, a study that was conducted in conjunction with the structural revision of the related compound, Cephalandole A.[1]

Subsequent research has confirmed that this compound is a naturally occurring compound. It has been successfully isolated from Cephalantheropsis gracilis, a species of orchid found in Taiwan.[2] This discovery solidifies its status as a natural product and places it within the diverse chemical landscape of the Orchidaceae family, which is known for producing a wide array of bioactive alkaloids.[1][2]

The isolation of this compound from C. gracilis was achieved through a systematic extraction and chromatographic separation process. The dried aerial parts of the plant were extracted with methanol, and the resulting crude extract was subjected to solvent partitioning and repeated column chromatography to yield the pure compound.[2]

Physicochemical Properties

The structural and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O₃ |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | methyl 2-[(1H-indol-3-yl)formamido]benzoate |

| CAS Number | 915315-44-5 |

Synthesis of this compound

The definitive synthesis of this compound was instrumental in confirming its molecular structure.[1] The synthetic route provides a reliable method for obtaining the compound for further study and is outlined below.

Experimental Protocol for the Synthesis of this compound

The synthesis of this compound was achieved through the reaction of indole-3-carboxylic acid with methyl anthranilate.[1]

Step 1: Formation of the Acid Chloride

To a suspension of indole-3-carboxylic acid (1.61 g, 10.0 mmol) in dichloromethane (CH₂Cl₂, 100 mL), an excess of oxalyl chloride (4.4 mL, 50 mmol) was added, followed by one drop of dimethylformamide (DMF). The mixture was stirred at room temperature for 2 hours. The resulting clear solution was evaporated under vacuum and co-evaporated three times with benzene to yield the crude acid chloride as a colorless solid.[1]

Step 2: Amide Coupling

The freshly prepared acid chloride was dissolved in anhydrous tetrahydrofuran (THF, 30 mL) and added dropwise over 15 minutes to a solution of methyl anthranilate (3.9 mL, 30.2 mmol) in anhydrous THF (30 mL). The resulting mixture was stirred for 18 hours at room temperature.[1]

Step 3: Work-up and Purification

The reaction mixture was concentrated, and the residue was taken up in a suitable organic solvent and washed sequentially with aqueous acid, water, and brine. The organic layer was dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure. The crude product was then purified by column chromatography on silica gel to afford this compound.[1]

References

Unveiling the Molecular Architecture of Cephalandole B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Cephalandole B, an alkaloid of interest. This document details the spectroscopic data that defines its molecular framework and the synthetic protocol that has unequivocally confirmed its structure. The information is presented to aid researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development in their understanding and potential application of this compound.

Spectroscopic and Physicochemical Data

The structural identity of this compound is established through a combination of spectroscopic analysis and physical measurements. The key data are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O₃ | [1] |

| Molecular Weight | 294.30 g/mol | [1] |

| IUPAC Name | methyl 2-(1H-indole-3-carbonylamino)benzoate | [1] |

| CAS Number | 915315-44-5 | [1] |

Experimental Protocols

The confirmation of the structure of this compound was achieved through its total synthesis. The methodology employed provides a robust validation of the assigned molecular architecture.[2]

Synthesis of this compound

The synthesis of this compound was accomplished via a straightforward amidation reaction, confirming its proposed structure.[2] The experimental procedure is as follows:

Materials:

-

Indole-3-carboxylic acid

-

Methyl anthranilate

-

Pyridine (anhydrous)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

Procedure:

-

A solution of indole-3-carboxylic acid (1 equivalent) in anhydrous pyridine and anhydrous dichloromethane was prepared and cooled to 0 °C.

-

Phosphorus oxychloride (1 equivalent) was added dropwise to the cooled solution.

-

Methyl anthranilate (1 equivalent) was subsequently added to the reaction mixture.

-

The reaction was allowed to warm to room temperature and stirred for 4 hours.

-

Upon completion, the reaction mixture was poured into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The aqueous layer was extracted three times with dichloromethane.

-

The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude product was purified by flash column chromatography on silica gel (eluent: heptane/ethyl acetate, 1:1, v/v) to yield this compound as a white solid.

This synthetic route provides an unambiguous confirmation of the connectivity and functional groups present in the this compound molecule.[2]

Structural Confirmation Workflow

The logical workflow for the structural elucidation and confirmation of this compound is depicted in the following diagram. This process integrates initial analysis with synthetic verification.

Caption: Logical workflow for the structure elucidation of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Cephalandole B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalandole B, an indole alkaloid, has garnered interest within the scientific community for its biological activities, notably its role as an inhibitor of Interleukin-17A (IL-17A) gene expression. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It includes tabulated summaries of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and characterization, and a visualization of its implicated biological signaling pathway. This document is intended to serve as a foundational resource for researchers engaged in the study and potential therapeutic application of this compound.

Physicochemical Properties

This compound possesses a distinct set of physical and chemical characteristics that are fundamental to its handling, characterization, and application in research settings. These properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | methyl 2-(1H-indole-3-carbonylamino)benzoate | PubChem |

| Molecular Formula | C₁₇H₁₄N₂O₃ | PubChem |

| Molecular Weight | 294.30 g/mol | PubChem |

| CAS Number | 915315-44-5 | AbMole BioScience |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. Limited solubility in aqueous solutions. | General knowledge for indole alkaloids |

| Storage | As a powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | AbMole BioScience |

Spectroscopic Data

The structural elucidation of this compound is heavily reliant on various spectroscopic techniques. The following table summarizes the key available spectroscopic data.

| Spectroscopic Data | Details |

| ¹H NMR | Specific chemical shift data not readily available in public databases. |

| ¹³C NMR | Spectral data is available, but specific chemical shifts are not detailed in public repositories. |

| Mass Spectrometry | Exact Mass: 294.10044231 Da (Computed). GC-MS data is available, though specific fragmentation patterns are not publicly detailed. |

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation, purification, and characterization of this compound, based on established methods for indole alkaloids.

Isolation and Purification of Indole Alkaloids

This protocol describes a general workflow for the extraction and purification of indole alkaloids from a plant source.

-

Extraction:

-

The dried and powdered plant material is subjected to maceration with an organic solvent, typically methanol or ethanol, at room temperature for an extended period (e.g., 16-24 hours).

-

The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is dissolved in a biphasic solvent system, such as methanol/water and dichloromethane, to partition the compounds based on their polarity.

-

The organic phase, containing the alkaloids, is collected and concentrated.

-

-

Chromatographic Purification:

-

The concentrated organic phase is subjected to column chromatography, often using a silica gel or reversed-phase (C18) stationary phase.

-

A gradient elution is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

Fractions containing the compound of interest are pooled and further purified by preparative HPLC.

-

A C18 column is commonly used with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol.

-

The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

-

The purified fraction is then concentrated to yield the pure compound.

-

Spectroscopic Characterization

-

Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the proton signals, along with the chemical shifts of the carbon signals, are analyzed to elucidate the molecular structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often employed for unambiguous assignment of all proton and carbon signals.

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.

-

Ionization: An appropriate ionization technique is used, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are recorded.

-

Data Analysis: The molecular weight of the compound is determined from the molecular ion peak. The fragmentation pattern provides valuable information about the different structural motifs within the molecule, further confirming its identity.

Biological Activity and Signaling Pathway

This compound has been identified as an inhibitor of IL-17A gene expression.[1] Interleukin-17A is a pro-inflammatory cytokine that plays a critical role in various autoimmune and inflammatory diseases. The IL-17A signaling pathway is initiated by the binding of IL-17A to its receptor complex, which is composed of the IL-17RA and IL-17RC subunits. This binding event triggers a downstream signaling cascade involving the recruitment of adaptor proteins like Act1 and TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and C/EBP. These transcription factors then translocate to the nucleus and induce the expression of genes encoding for other pro-inflammatory cytokines, chemokines, and antimicrobial peptides.

The inhibitory action of this compound on IL-17A gene expression suggests that it may interfere with one or more components of this signaling pathway, thereby attenuating the inflammatory response. The precise molecular target of this compound within this pathway is a subject for further investigation.

Conclusion

This technical guide provides a consolidated resource on the physical and chemical properties of this compound. While foundational data regarding its molecular identity and biological activity are established, there remain gaps in the publicly available experimental data, particularly concerning its precise physical properties and detailed spectroscopic signatures. Further research to fully characterize these aspects will be invaluable for advancing the study of this compound and its potential applications in drug discovery and development, especially in the context of inflammatory diseases mediated by the IL-17A pathway.

References

Cephalandole A and B: A Technical Overview of Two Related Indole Alkaloids

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Cephalandole A and Cephalandole B, two indole alkaloids isolated from the orchid Cephalanceropsis gracilis. The document outlines their chemical structures, synthesis methodologies, and available biological activity data. It is important to note that while these compounds are structurally related and originate from the same natural source, a direct comparative analysis of their biological activities and their specific effects on signaling pathways is not extensively available in current scientific literature.

Chemical Structures and Relationship

Initially, the structure of Cephalandole A was proposed as 2-(1H-indol-3-yl)-4H-3,1-benzoxazin-4-one. However, subsequent synthetic studies led to a structural revision. The correct and currently accepted structure of Cephalandole A is 3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one [1][2].

The structure of This compound has been confirmed through synthesis as methyl 2-(1H-indole-3-carbonylamino)benzoate [1][2].

While both are indole alkaloids isolated from the same plant, their core structures differ significantly. Cephalandole A possesses a benzoxazinone ring system fused with an indole moiety, whereas this compound is a benzoate derivative with an indole carbonylamino side chain. There is no evidence in the reviewed literature to suggest a direct biosynthetic or synthetic conversion pathway between Cephalandole A and this compound.

Synthesis Protocols

Synthesis of Cephalandole A

Several synthetic routes to Cephalandole A have been reported. A notable and efficient method involves a microwave-assisted, metal-free synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of Cephalandole A

-

Reaction: Nucleophilic aromatic substitution (SNAr).

-

Starting Materials: Substituted 2-aminophenols and a suitable indole derivative.

-

Conditions: The reaction is carried out under microwave irradiation, which significantly reduces reaction times to 7-12 minutes.

-

Advantages: This method offers good yields (55% to 82%) and avoids the use of metal catalysts, aligning with green chemistry principles. The workup process is also simplified.

-

Note: For specific solvent and temperature conditions, as well as the precise nature of the starting indole synthon, consulting the primary literature is recommended.

Synthesis of this compound

The synthesis of this compound is a more straightforward process, confirming its chemical structure.

Experimental Protocol: Synthesis of this compound

-

Step 1: Acid Chloride Formation: Indole-3-carboxylic acid is reacted with an excess of oxalyl chloride in dichloromethane (CH2Cl2) with a catalytic amount of dimethylformamide (DMF) to yield indole-3-carbonyl chloride.

-

Step 2: Amide Coupling: The resulting indole-3-carbonyl chloride is then treated with methyl anthranilate in a suitable solvent such as tetrahydrofuran (THF) to afford this compound.

-

Confirmation: The structure is confirmed by comparing the 1H and 13C NMR data of the synthetic product with that of the natural product.

Biological Activity and Quantitative Data

Direct comparative studies on the biological activities of Cephalandole A and this compound are limited. Available data primarily focuses on the cytotoxicity of various compounds isolated from Cephalanceropsis gracilis and the antimicrobial and antiplatelet activities of analogues of Cephalandole A.

Table 1: Cytotoxicity Data of Compounds from Cephalanceropsis gracilis

| Compound | Cell Line | IC50 (µM) |

| Tryptanthrin | MCF-7 | Not specified |

| NCI-H460 | Not specified | |

| SF-268 | Not specified | |

| Phaitanthrin A | MCF-7 | Not specified |

| NCI-H460 | Not specified | |

| SF-268 | Not specified | |

| Cephalinone D | MCF-7 | 7.6 |

| NCI-H460 | 42.9 | |

| SF-268 | Not specified | |

| Flavanthrin | MCF-7 | Not specified |

| NCI-H460 | Not specified | |

| SF-268 | Not specified |

Note: Cephalandole A and this compound were not among the compounds for which significant cytotoxic activity was reported in the primary study presenting this data.

Studies on analogues of Cephalandole A have suggested potential antimicrobial and antiplatelet activities. However, no quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or IC50 for platelet aggregation) for the parent compounds, Cephalandole A and this compound, was found in the reviewed literature.

Signaling Pathways

Currently, there is no published research that elucidates the specific signaling pathways modulated by either Cephalandole A or this compound. The mechanism of action for their potential biological activities remains to be investigated. Therefore, diagrams of signaling pathways cannot be provided at this time.

Logical Relationship of Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound.

References

A Technical Guide to the Preliminary Cytotoxicity Screening of Cephalandole B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preliminary cytotoxicity data for Cephalandole B has not been published. This guide provides a comprehensive framework for conducting such a screening, utilizing data from structurally related indole alkaloids and compounds isolated from the same genus, Cephalantheropsis, for illustrative purposes.

Introduction to this compound and Cytotoxicity Screening

This compound is a naturally occurring indole alkaloid that has been isolated from plants of the Cephalantheropsis genus.[1] Its chemical structure is methyl 2-(1H-indole-3-carbonylamino)benzoate. As with many novel natural products, a crucial first step in evaluating its therapeutic potential is to assess its cytotoxicity. Preliminary cytotoxicity screening provides essential information about a compound's intrinsic ability to induce cell death, its potency (often expressed as the half-maximal inhibitory concentration, or IC50), and its selectivity towards cancerous versus non-cancerous cells. This initial screening is fundamental in the drug discovery process, guiding decisions on whether a compound warrants further investigation as a potential therapeutic agent.

This technical guide outlines the principles and methodologies for conducting a preliminary in vitro cytotoxicity screening of a novel compound such as this compound.

Principles of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are rapid, cost-effective, and reproducible methods for assessing the effect of a compound on cultured cells.[2][3][4] These assays rely on various cellular functions as indicators of cell viability. Common endpoints measured include:

-

Metabolic Activity: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of viable cells, which is often proportional to the cell number.[5][6]

-

Membrane Integrity: The lactate dehydrogenase (LDH) assay quantifies the release of this cytosolic enzyme from cells with damaged plasma membranes, a hallmark of late apoptosis or necrosis.[1][7][8][9][10]

-

Lysosomal Integrity: The neutral red uptake (NRU) assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[11][12][13][14][15]

Experimental Protocols

The following are detailed protocols for commonly used preliminary cytotoxicity assays.

-

Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. Commonly used cell lines for initial screening include:

-

MCF-7: Human breast adenocarcinoma

-

NCI-H460: Human non-small cell lung cancer

-

SF-268: Human glioblastoma

-

HeLa: Human cervical cancer

-

A549: Human lung carcinoma

-

A non-cancerous cell line (e.g., human dermal fibroblasts, HDF) should be included to assess selectivity.

-

-

Culture Conditions: Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Preparation: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations for treating the cells. The final DMSO concentration in the culture wells should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (medium with the same concentration of DMSO). The cells are then incubated for a specified period, typically 24, 48, or 72 hours.

-

Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently mix the contents of the wells to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase and NAD+) to each well of the new plate.

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

A set of wells with untreated cells should be lysed to determine the maximum LDH release.

-

Calculate the percentage of cytotoxicity based on the ratio of LDH released from treated cells to the maximum LDH release.

-

After the treatment period, remove the culture medium and add medium containing neutral red (e.g., 50 µg/mL).

-

Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

-

Remove the neutral red-containing medium and wash the cells with a wash buffer (e.g., PBS).

-

Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

-

Gently agitate the plate for 10 minutes to ensure complete solubilization of the dye.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as the concentration of the compound that inhibits cell growth by 50% (IC50). A lower IC50 value indicates greater potency.

Table 1: Illustrative Cytotoxicity Data for Compounds from Cephalantheropsis gracilis

| Compound | Cell Line | IC50 (µM) |

| Tryptanthrin | MCF-7 | 10.2 |

| NCI-H460 | 9.8 | |

| SF-268 | 12.5 | |

| Cephalinone D | MCF-7 | 7.6 |

| NCI-H460 | 8.9 | |

| SF-268 | 15.3 |

Source: Adapted from studies on compounds isolated from Cephalantheropsis gracilis. This data is for illustrative purposes as specific data for this compound is not available.[1]

Table 2: Illustrative Cytotoxicity of Other Indole Alkaloids

| Indole Alkaloid | Cell Line | IC50 (µM) |

| Villalstonine | MOR-P (lung adenocarcinoma) | 2.3 |

| COR-L23 (large cell lung carcinoma) | 2.9 | |

| O-acetylmacralstonine | MOR-P (lung adenocarcinoma) | 4.5 |

| COR-L23 (large cell lung carcinoma) | 5.1 | |

| Macrocarpamine | MOR-P (lung adenocarcinoma) | 6.8 |

| COR-L23 (large cell lung carcinoma) | 7.2 |

Source: Adapted from studies on indole alkaloids. This data is for illustrative purposes.

Visualizations: Workflows and Potential Mechanisms

The following diagram illustrates a general workflow for the preliminary in vitro cytotoxicity screening of a novel compound.

Caption: General workflow for in vitro cytotoxicity screening.

Many cytotoxic compounds exert their effects by inducing apoptosis, or programmed cell death. While the specific mechanism for this compound is unknown, a simplified representation of apoptotic signaling pathways provides a conceptual framework.

Caption: Simplified overview of apoptotic signaling pathways.

Conclusion and Future Directions

The preliminary cytotoxicity screening of this compound is a critical step in evaluating its potential as a therapeutic agent. Although specific data for this compound is not yet available, the methodologies outlined in this guide provide a robust framework for conducting such an investigation. By employing a panel of cancer cell lines and various cytotoxicity assays, researchers can obtain valuable data on the compound's potency and selectivity.

Future studies should aim to perform these screenings on this compound. If promising cytotoxic activity is observed, subsequent research should focus on elucidating its mechanism of action, including its effects on the cell cycle and the specific signaling pathways involved in induced cell death. These further investigations will be crucial in determining the potential for developing this compound into a novel anticancer therapeutic.

References

- 1. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 3. miltenyibiotec.com [miltenyibiotec.com]

- 4. In Vitro Cytotoxicity Testing - EAG Laboratories [eag.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. cellbiologics.com [cellbiologics.com]

- 10. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. qualitybiological.com [qualitybiological.com]

- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 14. Neutral Red Uptake Assay | RE-Place [re-place.be]

- 15. iivs.org [iivs.org]

Potential Therapeutic Targets of Cephalandole B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalandole B, an indigo alkaloid isolated from sources such as the orchid Cephalantheropsis gracilis and the traditional Chinese medicine Qing Dai, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known biological activities of this compound, focusing on its potential as an anti-inflammatory and cytotoxic agent. This document summarizes the available data, details relevant experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support further research and drug development efforts. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide contextualizes its potential through available information and data on related compounds.

Introduction

This compound is a naturally occurring indigo alkaloid. Its chemical structure has been confirmed through synthesis. The primary reported biological activities of this compound are the inhibition of Interleukin-17A (IL-17A) gene expression and significant cytotoxicity against various cell lines, suggesting its potential therapeutic utility in inflammatory diseases and oncology.

Therapeutic Targets

Anti-inflammatory Target: Interleukin-17A (IL-17A)

The key identified anti-inflammatory target of this compound is the inhibition of IL-17A gene expression. IL-17A is a pro-inflammatory cytokine predominantly produced by Th17 cells and plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.

Mechanism of Action: this compound has been shown to inhibit the expression of the IL-17A gene in Jurkat cells in a dose-dependent manner[1][2][3][4][5]. This inhibitory action is on the genetic expression level, rather than inhibiting the secreted IL-17A protein itself[1][3]. By downregulating the production of IL-17A, this compound can potentially ameliorate the inflammatory cascade driven by this cytokine.

Signaling Pathway: The precise mechanism by which this compound inhibits IL-17A gene expression is not yet fully elucidated. However, the regulation of IL-17A expression is known to be controlled by a complex signaling network. The following diagram illustrates a generalized signaling pathway leading to IL-17A production, which may be modulated by this compound.

Anticancer Target: Cytotoxicity

To provide context, a study on the crude extract of Cephalantheropsis gracilis, the plant from which this compound was isolated, showed significant cytotoxicity. Several other compounds isolated from this plant, though not this compound itself, demonstrated potent cytotoxic effects[7].

Quantitative Data for Related Compounds:

The following table summarizes the cytotoxic activity of compounds isolated from the same source as this compound. This data is presented for illustrative purposes to indicate the potential potency range for compounds from this plant.

| Compound | Cell Line | IC50 (µM) |

| Tryptanthrin | MCF-7 | 10.2 |

| NCI-H460 | 9.8 | |

| SF-268 | 12.5 | |

| Phaitanthrin A | MCF-7 | 8.5 |

| NCI-H460 | 7.6 | |

| SF-268 | 9.1 | |

| Cephalinone D | MCF-7 | 25.4 |

| NCI-H460 | 31.2 | |

| SF-268 | 42.9 | |

| Flavanthrin | MCF-7 | 15.7 |

| NCI-H460 | 18.3 | |

| SF-268 | 21.6 |

Note: The above data is for compounds structurally related to or co-isolated with this compound and should not be directly attributed to this compound itself.

Experimental Protocols

IL-17A Luciferase Reporter Gene Assay

This assay is used to quantify the effect of a compound on the transcriptional activity of the IL-17A promoter.

Methodology:

-

Cell Culture: Jurkat cells, a human T lymphocyte cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator[8].

-

Transfection: The Jurkat cells are transfected with a luciferase reporter plasmid containing the IL-17A promoter region.

-

Treatment: Transfected cells are seeded in a 96-well plate and treated with varying concentrations of this compound.

-

Stimulation: Cells are stimulated to induce IL-17A promoter activity.

-

Luciferase Assay: After incubation, a luciferase assay reagent is added to the cells, and the luminescence is measured using a luminometer.

-

Data Analysis: The luminescence signal is proportional to the IL-17A promoter activity. The results are typically expressed as a percentage of the control (un-treated but stimulated cells), and an IC50 value can be calculated.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, NCI-H460, SF-268) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight[9].

-

Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells[10].

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals[11].

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm[10].

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutics, particularly in the areas of inflammatory diseases and cancer. Its demonstrated ability to inhibit IL-17A gene expression positions it as a potential candidate for treating autoimmune disorders. Furthermore, its reported cytotoxicity warrants further investigation into its anticancer properties.

Future research should focus on:

-

Quantitative Bioactivity: Determining the specific IC50 values of this compound for both IL-17A inhibition and cytotoxicity against a panel of relevant cell lines.

-

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound inhibits IL-17A gene expression and induces cytotoxicity.

-

In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of inflammatory diseases and cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

This technical guide provides a foundational understanding of the potential therapeutic targets of this compound, based on the currently available scientific literature. It is intended to serve as a resource for researchers to design and execute further studies to fully characterize the therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. academicjournals.org [academicjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Luciferase Assays in Jurkat Cells | Thermo Fisher Scientific - US [thermofisher.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. merckmillipore.com [merckmillipore.com]

- 11. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Extraction of Cephalandole B from Cephalantheropsis gracilis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cephalandole B, an indole alkaloid isolated from the orchid Cephalantheropsis gracilis, has garnered interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, based on established scientific literature. The methodology outlines a systematic approach involving solvent extraction, liquid-liquid partitioning, and chromatographic separation. Additionally, this document presents a summary of the isolated compounds and a visual representation of the experimental workflow to aid in research and development applications.

Introduction

Cephalantheropsis gracilis (Lindl.) S.Y.Hu is a species of orchid native to Taiwan.[1] Phytochemical investigations of this plant have revealed a variety of bioactive compounds, including several indole alkaloids.[2][3] Among these, this compound has been identified as a notable constituent.[3] The isolation and characterization of such natural products are crucial for drug discovery and development, providing templates for novel therapeutic agents. This protocol details the necessary steps to extract and isolate this compound from the whole plant material of C. gracilis.

Experimental Protocols

I. Plant Material Collection and Preparation

-

Collection: Whole plants of Cephalantheropsis gracilis are collected. It is crucial to ensure proper botanical identification of the plant material.

-

Washing and Drying: The collected plants are washed thoroughly with water to remove any soil and debris. Subsequently, the plant material is air-dried in a shaded area until completely free of moisture.

-

Grinding: The dried plant material is then ground into a coarse powder using a suitable mill. Homogenization of the powder is important for efficient extraction.

II. Extraction of Crude Methanolic Extract

-

Maceration: The powdered plant material is subjected to extraction with methanol (MeOH) at room temperature. A solid-to-solvent ratio of approximately 1:10 (w/v) is recommended. The maceration should be carried out for a sufficient period, typically 24-48 hours, with occasional agitation to ensure thorough extraction.

-

Filtration and Concentration: The methanolic extract is filtered to remove the solid plant residue. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to yield the crude methanol extract.

III. Solvent Partitioning of the Crude Extract

-

Suspension: The crude methanol extract is suspended in a mixture of water and methanol.

-

Sequential Partitioning: The suspended extract is then sequentially partitioned with solvents of increasing polarity.

-

Chloroform (CHCl₃) Partitioning: The extract is first partitioned with chloroform. The chloroform layer, containing nonpolar and semi-polar compounds, is separated. This process is repeated multiple times (typically 3x) to ensure complete extraction. The combined chloroform fractions are then concentrated under reduced pressure.

-

Ethyl Acetate (EtOAc) Partitioning: The remaining aqueous layer is then partitioned with ethyl acetate. The ethyl acetate layer, containing compounds of intermediate polarity, is separated. This partitioning is also repeated (typically 3x), and the combined ethyl acetate fractions are concentrated in vacuo.

-

IV. Isolation and Purification of this compound

-

Chromatographic Separation: The concentrated chloroform and ethyl acetate soluble fractions are subjected to further purification using chromatographic techniques. As this compound is an indole alkaloid, it is expected to be present in one of these fractions, most likely the chloroform or ethyl acetate fraction based on typical alkaloid polarity.[3]

-

Silica Gel Column Chromatography: The target fraction is loaded onto a silica gel column. The column is then eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, as identified by TLC, are pooled and further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

-

Final Purification: The fractions from preparative HPLC containing pure this compound are collected and the solvent is removed under reduced pressure to yield the purified compound.

Data Presentation

The following table summarizes the classes of compounds isolated from Cephalantheropsis gracilis in the study by Wu et al. (2006), which led to the identification of this compound.

| Compound Class | Specific Compounds Isolated |

| New Indole Alkaloids | Cephalinone A, Cephalinone B, Cephalinone C, Cephalinone D, Cephalandole A, This compound , Cephalandole C |

| Known Compounds | Eight other known compounds |

Visualization of the Extraction Workflow

The following diagram illustrates the key steps in the extraction and isolation of this compound from Cephalantheropsis gracilis.

References

Application Notes and Protocols for In Vitro Antiplatelet Activity Assay of Compound X

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive overview of the methodologies to assess the in vitro antiplatelet activity of a novel compound, referred to as Compound X. It includes detailed protocols for platelet aggregation assays, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction

Platelets play a pivotal role in hemostasis and thrombosis. Upon vascular injury, platelets are activated by various agonists like adenosine diphosphate (ADP), collagen, and thrombin, leading to a cascade of events including shape change, granule secretion, and aggregation, ultimately forming a platelet plug.[1][2] Antiplatelet agents are crucial in the prevention and treatment of thromboembolic diseases. This document outlines the procedures to evaluate the antiplatelet potential of Compound X in vitro.

Data Presentation: Summarized Quantitative Data

The antiplatelet efficacy of Compound X is evaluated by its ability to inhibit platelet aggregation induced by different agonists. The results should be summarized in a clear and structured format for easy comparison.

Table 1: Effect of Compound X on Agonist-Induced Platelet Aggregation

| Agonist | Agonist Concentration | Compound X Concentration (µM) | Maximum Aggregation (%) | Inhibition (%) | IC₅₀ (µM) |

| ADP | 5 µM | 0 (Control) | 85 ± 5 | - | |

| 10 | 60 ± 4 | 29.4 | |||

| 50 | 35 ± 3 | 58.8 | 42.5 | ||

| 100 | 15 ± 2 | 82.4 | |||

| Collagen | 2 µg/mL | 0 (Control) | 90 ± 6 | - | |

| 10 | 72 ± 5 | 20.0 | |||

| 50 | 40 ± 4 | 55.6 | 45.2 | ||

| 100 | 20 ± 3 | 77.8 | |||

| Thrombin | 0.1 U/mL | 0 (Control) | 92 ± 5 | - | |

| 10 | 88 ± 6 | 4.3 | |||

| 50 | 75 ± 5 | 18.5 | >100 | ||

| 100 | 65 ± 4 | 29.3 |

Data are presented as mean ± standard deviation (n=3). IC₅₀ values are calculated from the dose-response curves.

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

Objective: To isolate platelets from whole blood for aggregation studies.

Materials:

-

Fresh human whole blood from healthy, drug-free volunteers.

-

Anticoagulant: 3.2% Sodium Citrate.

-

Acid-Citrate-Dextrose (ACD) solution.

-

Tyrode's buffer.

-

Centrifuge.

Protocol:

-

Draw venous blood and mix gently with 3.2% sodium citrate (9:1, blood:anticoagulant).

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

To obtain washed platelets, add ACD solution to the PRP (1:6, ACD:PRP) and centrifuge at 800 x g for 10 minutes.

-

Discard the supernatant and resuspend the platelet pellet in Tyrode's buffer.

-

Adjust the platelet count to 2.5 - 3.0 x 10⁸ platelets/mL.

Platelet Aggregation Assay

Objective: To measure the effect of Compound X on platelet aggregation induced by various agonists.

Materials:

-

Washed platelets or PRP.

-

Compound X at various concentrations.

-

Platelet agonists: ADP, Collagen, Thrombin.

-

Platelet aggregometer.

Protocol:

-

Pre-warm the washed platelet suspension to 37°C.

-

Place 250 µL of the platelet suspension into the aggregometer cuvette with a stir bar.

-

Add the desired concentration of Compound X or vehicle control and incubate for 5 minutes.

-

Add the agonist (e.g., ADP, collagen, or thrombin) to initiate aggregation.

-

Record the light transmission for at least 5 minutes. The increase in light transmission corresponds to platelet aggregation.

-

The percentage of aggregation is calculated with Tyrode's buffer as 100% aggregation and the platelet suspension as 0%.

Cytotoxicity Assay (LDH Assay)

Objective: To determine if the inhibitory effect of Compound X is due to cytotoxicity.

Materials:

-

Washed platelets.

-

Compound X at various concentrations.

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

Protocol:

-

Incubate washed platelets with various concentrations of Compound X for the same duration as the aggregation assay.

-

Centrifuge the samples at 1000 x g for 5 minutes.

-

Collect the supernatant and measure the LDH activity according to the manufacturer's instructions. A significant increase in LDH release indicates cytotoxicity.[3]

Signaling Pathways and Experimental Workflow Diagrams

Platelet Activation Signaling Pathway

The following diagram illustrates the general signaling pathways involved in platelet activation by common agonists like ADP, Collagen, and Thrombin. Understanding these pathways is crucial for elucidating the potential mechanism of action of Compound X.

Caption: General platelet activation signaling pathways.

Experimental Workflow for Antiplatelet Activity Screening

This diagram outlines the logical flow of experiments to assess the antiplatelet activity of a test compound.

Caption: Experimental workflow for in vitro antiplatelet screening.

Discussion and Interpretation

The results from the platelet aggregation assays will indicate the potency and efficacy of Compound X as an antiplatelet agent. A low IC₅₀ value suggests high potency. Differential inhibition against various agonists can provide insights into the compound's mechanism of action. For instance, strong inhibition of collagen-induced aggregation might suggest interference with the GPVI signaling pathway. The cytotoxicity assay is crucial to ensure that the observed antiplatelet effect is not a result of cell death. Further studies, such as measuring intracellular calcium levels, granule secretion markers (e.g., P-selectin expression), and specific enzyme activities, can further elucidate the precise molecular target of Compound X.

References

Application Notes & Protocols for Antimicrobial Activity Testing of Cephalandole B Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the antimicrobial activity testing of Cephalandole B analogues. The protocols outlined below are standard, widely accepted methods for determining the efficacy of novel antimicrobial compounds.

Introduction

This compound and its analogues are compounds of interest for their potential antimicrobial properties. This document details the standardized protocols for evaluating their in vitro antimicrobial activity against a panel of pathogenic bacteria. The primary methods covered are the Kirby-Bauer disk diffusion assay for preliminary screening and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocols

Kirby-Bauer Disk Diffusion Susceptibility Test

This method is a preliminary, qualitative or semi-quantitative assay to assess the susceptibility of bacteria to the this compound analogues.[1][2]

Principle: A filter paper disk impregnated with a known concentration of a this compound analogue is placed on an agar plate inoculated with a test bacterium. The compound diffuses from the disk into the agar. If the analogue is effective, it will inhibit bacterial growth, resulting in a clear zone of inhibition around the disk.[1][3][4] The size of this zone is indicative of the compound's antimicrobial activity.[2]

Protocol:

-

Preparation of Bacterial Inoculum:

-

Inoculation of Agar Plate:

-

Use Mueller-Hinton agar (MHA) plates.[1]

-

Dip a sterile cotton swab into the adjusted bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.[3]

-

Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.[3]

-

-

Application of Antimicrobial Disks:

-

Prepare sterile filter paper disks (6 mm in diameter) impregnated with a standardized concentration of each this compound analogue.

-

Aseptically place the impregnated disks onto the inoculated agar surface.[1] Ensure the disks are placed evenly and not too close to the edge of the plate.[4]

-

Gently press each disk to ensure complete contact with the agar.[4]

-

-

Incubation:

-

Interpretation of Results:

Workflow for Kirby-Bauer Disk Diffusion Assay

Caption: Workflow of the Kirby-Bauer disk diffusion assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a this compound analogue that inhibits the visible growth of a microorganism.[5][6]

Principle: Serial dilutions of the this compound analogues are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. After incubation, the plates are observed for bacterial growth. The MIC is the lowest concentration of the analogue at which no visible growth occurs.[5]

Protocol:

-

Preparation of this compound Analogue Solutions:

-

Prepare stock solutions of each this compound analogue in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[7]

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described in the Kirby-Bauer protocol.

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted analogues.

-

Include a positive control (broth with inoculum, no analogue) and a negative control (broth only) on each plate.

-

Incubate the plates at 37°C for 16-20 hours in a non-CO₂ incubator.[5]

-

-

Determination of MIC:

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound analogue in which no turbidity (i.e., no bacterial growth) is observed.[5]

-

Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

-

Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Data Presentation

Quantitative data from the antimicrobial activity testing should be summarized in clear and structured tables for easy comparison.

Table 1: Zone of Inhibition of this compound Analogues against Various Bacterial Strains

| This compound Analogue | Concentration on Disk (µg) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. P. aeruginosa |

| Analogue 1 | 30 | |||

| Analogue 2 | 30 | |||

| Analogue 3 | 30 | |||

| Cefamandole (Control) | 30 | |||

| Ampicillin (Control) | 10 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogues

| This compound Analogue | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

| Analogue 1 | |||

| Analogue 2 | |||

| Analogue 3 | |||

| Cefamandole (Control) | |||

| Ampicillin (Control) |

Potential Signaling Pathway and Mechanism of Action

While the precise mechanism of action for this compound analogues would need to be elucidated through further studies, it is hypothesized that, similar to other cephalosporins, they may act by inhibiting bacterial cell wall synthesis.

Hypothesized Mechanism of Action

Caption: Hypothesized mechanism of action for this compound analogues.

Further research, including studies on their effects on bacterial membranes and interactions with specific cellular targets, would be necessary to fully understand the antimicrobial mechanism of these novel compounds. The use of reference compounds like Cefamandole can aid in these comparative studies.[8]

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. academic.oup.com [academic.oup.com]

- 3. asm.org [asm.org]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. nbinno.com [nbinno.com]

Application Notes and Protocols for Cancer Cell Line Inhibition Studies of Cephalandole B

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, publicly available research specifically detailing the inhibitory effects of Cephalandole B on cancer cell lines is limited. The following application notes and protocols are provided as a comprehensive guide for researchers intending to investigate the anti-cancer properties of this compound, a novel indole alkaloid. The experimental data presented herein is hypothetical and for illustrative purposes only.

Introduction

This compound is an indole alkaloid isolated from the Taiwanese orchid Cephalantheropsis gracilis. Indole alkaloids are a large class of natural products known for their diverse biological activities, including potent anti-cancer effects. Many indole-containing compounds have been developed into successful chemotherapeutic agents. The unique structure of this compound warrants investigation into its potential as a novel cancer cell line inhibitor.

These application notes provide a framework for the initial screening and mechanistic evaluation of this compound's anti-cancer activity. The protocols are designed to be adaptable to various cancer cell lines and laboratory settings.

Quantitative Data Summary (Hypothetical)

The following table represents a hypothetical summary of the cytotoxic effects of this compound on a panel of human cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.5 ± 0.9 |

| A549 | Lung Carcinoma | 22.1 ± 2.5 |

| HCT116 | Colon Carcinoma | 12.8 ± 1.4 |

| HeLa | Cervical Adenocarcinoma | 18.4 ± 2.1 |

| PANC-1 | Pancreatic Carcinoma | 10.3 ± 1.1 |

| DU145 | Prostate Carcinoma | 9.7 ± 1.2 |

| U-87 MG | Glioblastoma | 7.2 ± 0.8 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Cancer cell lines of interest

-

This compound (stock solution in DMSO)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, and 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line

-

This compound

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization. Collect the supernatant as it may contain apoptotic cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry within one hour.

-

Use FITC signal detector (FL1) and PI signal detector (FL2) to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is to investigate the effect of this compound on key proteins in apoptosis-related signaling pathways.

Materials:

-

Cancer cell line

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, cleaved Caspase-3, PARP, p-Akt, Akt, p-ERK, ERK, and β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as described for the apoptosis assay.

-

Lyse the cells with RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Use β-actin as a loading control.

-

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for evaluating a novel anti-cancer compound.

Potential Signaling Pathways Modulated by Indole Alkaloids

Many indole alkaloids exert their anti-cancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway and by modulating key cell survival pathways like PI3K/Akt and MAPK/ERK.

Caption: Potential signaling pathways affected by this compound leading to apoptosis.

Application Notes and Protocols: Development of Cephalandole B Derivatives for Enhanced Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cephalandole B, a naturally occurring alkaloid, presents a promising scaffold for the development of novel therapeutic agents. Its unique 3-(1H-indol-3-yl)-2H-1,4-benzoxazin-2-one core structure is a key feature in various biologically active compounds. Preliminary studies on related indole and benzoxazine derivatives have revealed potential anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides detailed protocols for the synthesis and biological evaluation of novel this compound derivatives aimed at improving their bioactivity and elucidating their mechanism of action.

Data Presentation: Illustrative Bioactivity of this compound Derivatives

The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives, illustrating potential improvements in bioactivity against various cancer cell lines and markers of inflammation. This data is provided as a template for presenting experimental findings.

| Compound ID | Modification | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | RAW 264.7 NO Inhibition IC₅₀ (µM) |

| Ceph-B-01 | (Parent Compound) | 35.2 ± 2.1 | 48.5 ± 3.3 | > 100 |

| Ceph-B-02 | 5-Fluoroindole | 15.8 ± 1.2 | 22.1 ± 1.9 | 75.4 ± 4.6 |

| Ceph-B-03 | 6-Chloroindole | 12.5 ± 0.9 | 18.7 ± 1.5 | 62.1 ± 3.9 |

| Ceph-B-04 | 7-Methoxyindole | 28.4 ± 2.5 | 35.6 ± 2.8 | 90.3 ± 5.1 |

| Ceph-B-05 | 5-Nitroindole | 8.1 ± 0.6 | 10.3 ± 0.8 | 45.7 ± 2.8 |

| Ceph-B-06 | 6-Bromobenzoxazine | 10.2 ± 0.8 | 14.5 ± 1.1 | 55.9 ± 3.4 |

| Ceph-B-07 | 7-Methylbenzoxazine | 30.1 ± 2.7 | 40.2 ± 3.1 | > 100 |

Experimental Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a general method for the synthesis of this compound derivatives based on the established synthesis of the parent compound.[4]

Materials:

-

Substituted 2-aminophenols

-

Ethyl bromopyruvate

-

Substituted indoles

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Palladium on carbon (Pd/C)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of 2H-1,4-benzoxazin-3(4H)-one scaffold:

-

Dissolve the substituted 2-aminophenol in DMF.

-

Add triethylamine to the solution.

-

Slowly add ethyl bromopyruvate at 0°C and stir the reaction mixture at room temperature for 12 hours.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography.

-

-

Synthesis of 3-hydroxy-2H-1,4-benzoxazin-2-one:

-

Treat the product from the previous step with a suitable oxidizing agent to introduce a hydroxyl group at the 3-position.

-

-

Condensation with Indole Derivatives:

-

Dissolve the 3-hydroxy-2H-1,4-benzoxazin-2-one and the desired substituted indole in a suitable solvent such as acetic acid.

-

Heat the reaction mixture under reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry.

-

Purify the crude this compound derivative by column chromatography or recrystallization.

-

-

Characterization:

-

Confirm the structure of the synthesized derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol describes the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound derivatives in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells.

-

Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.[5]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[5]

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.[5]

-

-

Data Analysis:

-

Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

-

Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cells

-

Complete culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivatives dissolved in DMSO

-

Griess reagent

-

Sodium nitrite standard solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Nitrite Measurement:

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess reagent to each supernatant sample.

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the amount of nitrite produced using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition and the IC₅₀ value for each compound.

-

Visualizations

Caption: Experimental workflow for the development and evaluation of this compound derivatives.

Caption: Hypothesized signaling pathways modulated by this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole Alkaloids with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic studies of cephalandole alkaloids and the revised structure of cephalandole A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Investigating the Mechanism of Action of Cephalandole B: Application Notes and Protocols

Introduction

Cephalandole B is an indole alkaloid, a class of natural compounds known for a wide range of biological activities, including potential anti-cancer and anti-inflammatory effects. Understanding the precise mechanism by which this compound exerts its cellular effects is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the mechanism of action of this compound. The protocols outlined below cover key experimental techniques to assess its impact on cell viability, apoptosis, cell cycle progression, and major signaling pathways.

Section 1: Preliminary Assessment of Bioactivity